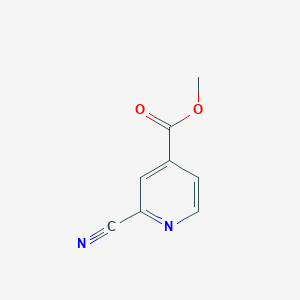
2-Cyanoisonicotinate de méthyle
Vue d'ensemble
Description
L’acide acétylsalicylique, également connu sous le nom d’aspirine, est un médicament anti-inflammatoire non stéroïdien (AINS) largement utilisé. Il est couramment utilisé pour réduire la douleur, la fièvre et l’inflammation. L’aspirine possède également des propriétés antithrombotiques, ce qui la rend utile pour prévenir les crises cardiaques, les accidents vasculaires cérébraux et les caillots sanguins chez les personnes à haut risque . Le composé a été synthétisé pour la première fois en 1897 par des scientifiques de Bayer, et il est depuis devenu l’un des médicaments les plus utilisés au monde .
Applications De Recherche Scientifique
Aspirin has a wide range of scientific research applications:
Medicine: Aspirin is used to treat pain, fever, and inflammation. .
Chemistry: Aspirin is often used as a model compound in organic chemistry to study esterification and hydrolysis reactions
Industry: Aspirin is used in the pharmaceutical industry for the production of various medications.
Mécanisme D'action
L’aspirine exerce ses effets en inhibant de manière irréversible les enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2 . Ces enzymes sont impliquées dans la synthèse des prostaglandines et des thromboxanes, qui contrôlent l’inflammation, la douleur et l’agrégation plaquettaire . En acétylant un résidu sérine dans le site actif des enzymes COX, l’aspirine empêche la formation de ces composés, réduisant ainsi l’inflammation et empêchant la formation de caillots sanguins .
Safety and Hazards
“Methyl 2-cyanoisonicotinate” is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing face, hands, and any exposed skin thoroughly after handling .
Orientations Futures
“Methyl 2-cyanoisonicotinate” is an important intermediate in the synthesis of complex organic compounds, and its high chemical stability makes it suitable for industrial scale production . It is also used in the preparation of 2-aminoacyl isonicotinic acid, which is an important raw material for preparing AMG333 .
Méthodes De Préparation
L’aspirine est synthétisée par estérification de l’acide salicylique avec l’anhydride acétique. La réaction est catalysée par un acide fort, généralement l’acide sulfurique ou l’acide phosphorique . La procédure générale consiste à mélanger l’acide salicylique avec l’anhydride acétique et quelques gouttes du catalyseur acide, puis à chauffer le mélange pour favoriser la réaction. Le produit, l’acide acétylsalicylique, est ensuite purifié par recristallisation .
Méthodes de production industrielle : Dans les milieux industriels, la production d’aspirine suit un processus similaire, mais à plus grande échelle. Les conditions de réaction sont soigneusement contrôlées afin de maximiser le rendement et la pureté. Le produit brut est souvent purifié en utilisant des techniques telles que la filtration sous vide et la recristallisation .
Analyse Des Réactions Chimiques
L’aspirine subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : En présence d’eau, l’aspirine peut s’hydrolyser pour former de l’acide salicylique et de l’acide acétique.
Estérification : L’aspirine peut être synthétisée par estérification de l’acide salicylique avec l’anhydride acétique.
Oxydation et réduction : Bien que l’aspirine elle-même soit relativement stable, son précurseur, l’acide salicylique, peut subir des réactions d’oxydation et de réduction.
Réactifs et conditions courantes :
Hydrolyse : Eau, catalyseurs acides ou basiques.
Estérification : Anhydride acétique, acide sulfurique ou acide phosphorique comme catalyseurs.
Principaux produits :
Hydrolyse : Acide salicylique et acide acétique.
Estérification : Acide acétylsalicylique (aspirine) et acide acétique.
Applications de la recherche scientifique
L’aspirine a un large éventail d’applications de recherche scientifique :
Médecine : L’aspirine est utilisée pour traiter la douleur, la fièvre et l’inflammation. .
Chimie : L’aspirine est souvent utilisée comme composé modèle en chimie organique pour étudier les réactions d’estérification et d’hydrolyse
Industrie : L’aspirine est utilisée dans l’industrie pharmaceutique pour la production de divers médicaments.
Comparaison Avec Des Composés Similaires
L’aspirine est souvent comparée à d’autres AINS, tels que l’ibuprofène et le naproxène . Bien que tous ces composés partagent des propriétés anti-inflammatoires et analgésiques similaires, l’aspirine est unique en son inhibition irréversible des enzymes COX . Cela rend l’aspirine particulièrement efficace comme agent antithrombotique .
Composés similaires :
Ibuprofène : Un autre AINS utilisé pour traiter la douleur et l’inflammation.
Naproxène : Un AINS ayant des utilisations similaires à l’aspirine et à l’ibuprofène.
Paracétamol : Bien que ce ne soit pas un AINS, il est souvent utilisé pour soulager la douleur et réduire la fièvre.
Le mécanisme d’action unique de l’aspirine et son long historique d’utilisation en font un composé précieux en médecine et en recherche scientifique.
Propriétés
IUPAC Name |
methyl 2-cyanopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVHMLCJEKDDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478210 | |
| Record name | Methyl 2-cyanoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94413-64-6 | |
| Record name | Methyl 2-cyanoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-cyanopyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 2-cyanoisonicotinate in the synthesis of Topiroxostat?
A1: Methyl 2-cyanoisonicotinate serves as a crucial intermediate in the three-step synthesis of Topiroxostat []. It is first converted to 2-cyanoisoniazide through hydrazinolysis. Subsequently, 2-cyanoisoniazide undergoes condensation with 4-cyanopyridine to yield Topiroxostat [].
Q2: What are the advantages of using Methyl 2-cyanoisonicotinate in this particular synthesis route?
A2: The use of Methyl 2-cyanoisonicotinate, synthesized from Methylisonicotinic-N-oxide, contributes to the overall efficiency and simplicity of the Topiroxostat synthesis []. This route involves only three steps, making it relatively straightforward compared to potential alternative methods [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)

